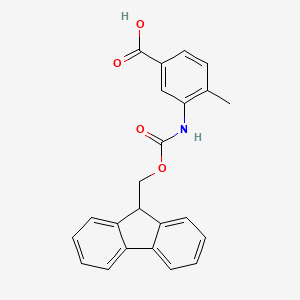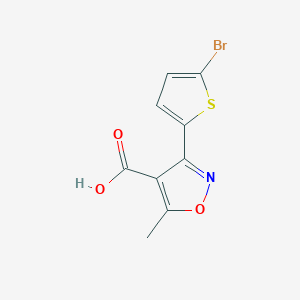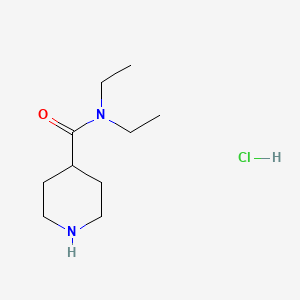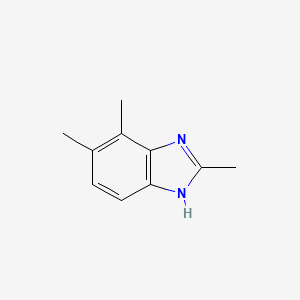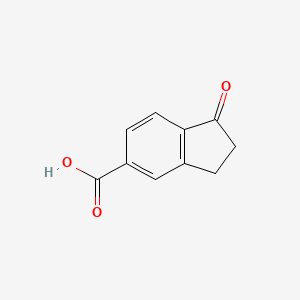
1-インダノン-5-カルボン酸
説明
1-Indanone-5-carboxylic acid is an organic compound that belongs to the indanone family. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of a carboxylic acid group at the 5-position of the indanone structure makes 1-Indanone-5-carboxylic acid a versatile intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing 1-Indanone-5-carboxylic acid involves the Friedel-Crafts acylation of 3-arylpropionic acids.
Cyclization of 3-Arylpropionic Acids: Another approach involves the cyclization of 3-arylpropionic acids in the presence of a catalyst like terbium triflate (Tb(OTf)₃) at elevated temperatures (around 250°C).
Industrial Production Methods: Industrial production of 1-Indanone-5-carboxylic acid often employs large-scale Friedel-Crafts acylation reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process .
Types of Reactions:
Oxidation: 1-Indanone-5-carboxylic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of 1-Indanone-5-carboxylic acid can yield alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products:
Oxidation: Quinones, oxidized derivatives
Reduction: Alcohols, reduced derivatives
Substitution: Functionalized indanones
科学的研究の応用
1-Indanone-5-carboxylic acid has a wide range of applications in scientific research:
作用機序
Target of Action
1-Indanone-5-carboxylic acid is a derivative of 1-indanone, which has been found to have a broad range of biological activity . The primary targets of 1-indanone derivatives are often adrenergic receptors , which are metabotropic receptors located on cell membranes and stimulated by catecholamines, especially adrenaline and noradrenaline .
Mode of Action
1-indanone derivatives are known to interact with their targets, causing changes in the cell . For instance, in the synthesis of 5-hydroxy-1-indanone, a derivative of 1-indanone, the compound was transformed in the presence of a Lewis acid .
Biochemical Pathways
1-indanone derivatives have been shown to have a wide range of biological activities, suggesting they may affect multiple pathways . For example, they have been used as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, and insecticides, fungicides, herbicides .
Result of Action
Given the broad range of biological activities of 1-indanone derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
生化学分析
Biochemical Properties
1-Indanone-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, 1-Indanone-5-carboxylic acid interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
1-Indanone-5-carboxylic acid exerts significant effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 1-Indanone-5-carboxylic acid can inhibit the proliferation of cancer cells by affecting key signaling pathways involved in cell growth and survival . Moreover, it can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of 1-Indanone-5-carboxylic acid involves its interaction with specific biomolecules, leading to various biochemical effects. It can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways . Additionally, 1-Indanone-5-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Indanone-5-carboxylic acid can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that 1-Indanone-5-carboxylic acid remains stable under certain conditions, allowing for sustained biological activity . Its degradation products may also exhibit biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 1-Indanone-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have also identified threshold effects, where the compound’s efficacy significantly changes with small variations in dosage .
Metabolic Pathways
1-Indanone-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the therapeutic potential of 1-Indanone-5-carboxylic acid .
Transport and Distribution
The transport and distribution of 1-Indanone-5-carboxylic acid within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and its effects on cellular function .
Subcellular Localization
1-Indanone-5-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .
類似化合物との比較
1-Indanone: Lacks the carboxylic acid group, making it less versatile in certain synthetic applications.
2-Indanone: Differently positioned carbonyl group, leading to distinct reactivity and applications.
1-Indanone-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position, resulting in different chemical properties and reactivity.
Uniqueness: 1-Indanone-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which influences its reactivity and makes it a valuable intermediate for synthesizing a variety of bioactive compounds and materials.
特性
IUPAC Name |
1-oxo-2,3-dihydroindene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLCLJRVOCBDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627016 | |
| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-45-9 | |
| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)
![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)
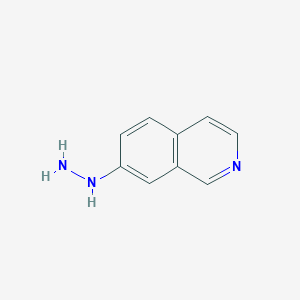
![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)
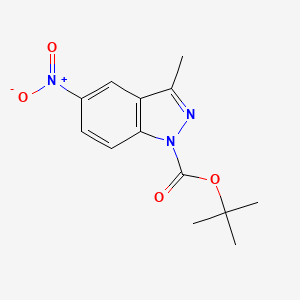

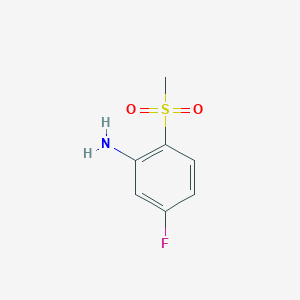

![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)
